1-Bromo-3,5-difluoro-2-n-pentyloxybenzene
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Overview
Description
1-Bromo-3,5-difluoro-2-n-pentyloxybenzene is an organic compound with the molecular formula C11H11BrF2O It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, fluorine, and n-pentyloxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,5-difluoro-2-n-pentyloxybenzene typically involves multiple steps:
Bromination: The starting material, 3,5-difluorophenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Etherification: The brominated product is then subjected to etherification with n-pentanol in the presence of a base such as potassium carbonate or sodium hydride to introduce the n-pentyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-difluoro-2-n-pentyloxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-3,5-difluoro-2-n-pentyloxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Materials Science: Utilized in the development of advanced materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-difluoro-2-n-pentyloxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing fluorine atoms increase the electrophilicity of the bromine-substituted carbon, facilitating the attack by nucleophiles. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-difluorobenzene: Lacks the n-pentyloxy group, making it less versatile in certain synthetic applications.
1-Bromo-2,4-difluoro-5-methoxybenzene: Contains a methoxy group instead of n-pentyloxy, leading to different reactivity and applications.
Uniqueness
1-Bromo-3,5-difluoro-2-n-pentyloxybenzene is unique due to the presence of both electron-withdrawing fluorine atoms and the electron-donating n-pentyloxy group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-pentoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2O/c1-2-3-4-5-15-11-9(12)6-8(13)7-10(11)14/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHQLFCGEMSNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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